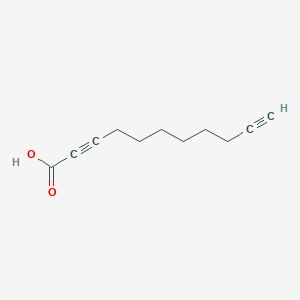

Undeca-2,10-diynoic acid

CAS No.: 80220-89-9

Cat. No.: VC19326882

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80220-89-9 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | undeca-2,10-diynoic acid |

| Standard InChI | InChI=1S/C11H14O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-8H2,(H,12,13) |

| Standard InChI Key | MYJISINKYQMTGC-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCCCCCC#CC(=O)O |

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

Undeca-2,10-diynoic acid features a linear carbon chain with conjugated triple bonds at positions 2 and 10, terminating in a carboxylic acid group. The InChI identifier InChI=1S/C11H14O2/c1-9(12)8-7-6-5-4-3-2/h4-6H2,1H3,(H,12)/b10-9+ uniquely encodes its stereochemical and connectivity details, confirming the trans configuration of the double bond adjacent to the carboxylic acid group. This conjugation imparts rigidity to the molecule, influencing its electronic properties and reactivity.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.228 g/mol |

| Exact Mass | 178.099 g/mol |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| LogP (Partition Coefficient) | 2.048 |

| Solubility | Soluble in organic solvents (e.g., THF, DCM) |

Synthesis and Methodological Advances

Organometallic Coupling Strategies

-

Copper Chloride-Mediated Coupling: Facilitates C–C bond formation between alkyne units.

-

Swern Oxidation: Converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

Cis-Selective Wittig Reaction: Installs the α,β-unsaturated ester with high stereochemical control .

Functional Group Transformations

The carboxylic acid group enables further derivatization. For instance, activation with oxalyl chloride (ClCO)₂ generates the acyl chloride intermediate, which reacts with amines to yield bioactive amides. This step is pivotal in producing 2Z,4E-undeca-2,4-dien-8,10-diynoic acid isobutyl amide, a potent anti-inflammatory agent isolated from Echinacea purpurea .

Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Reactions

The electron-deficient triple bonds undergo electrophilic additions, while the carboxylic acid participates in nucleophilic acyl substitutions. For example:

-

Amide Formation: Reaction with isobutylamine in THF yields N-isobutylundeca-2,10-diynamide, a precursor to Echinacea alkamides .

-

Diels-Alder Cycloadditions: The conjugated diyne system acts as a dienophile, enabling cycloadditions with dienes to form polycyclic structures.

Anti-Inflammatory Mechanism

Undeca-2,10-diynoic acid derivatives modulate inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). In vitro studies demonstrate dose-dependent suppression of prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) in macrophage cells, suggesting therapeutic potential for chronic inflammatory diseases .

Applications in Pharmaceutical Research

Bioactive Alkamide Synthesis

The compound serves as a scaffold for synthesizing alkamides like 1 (2Z,4E-undeca-2,4-dien-8,10-diynoic acid isobutyl amide) and 5 (desilylated analog). These compounds exhibit:

-

Immunostimulatory Activity: Enhanced phagocytosis in human granulocytes .

-

Antioxidant Effects: Scavenging of free radicals in lipid peroxidation assays .

Natural Product Distribution

Quantitative HPLC-UV analyses reveal varying concentrations of Undeca-2,10-diynoic acid derivatives across Echinacea species:

| Echinacea Species | Concentration of 1 (μg/g) | Concentration of 5 (μg/g) |

|---|---|---|

| E. purpurea | 12.4 ± 1.2 | 8.7 ± 0.9 |

| E. angustifolia | 9.8 ± 0.7 | 6.3 ± 0.5 |

These variations correlate with differences in traditional medicinal uses among species .

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra (300 MHz, CDCl₃) of Undeca-2,10-diynoic acid derivatives show distinct signals:

-

δ 7.49 ppm (dd, J = 15.3, 11.4 Hz): Vinyl protons adjacent to the diyne system.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular ions at m/z 178.0994 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₄O₂ .

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in scaling due to low yields in Wittig reactions (13–14% cis-selectivity). Advances in asymmetric catalysis or flow chemistry could improve efficiency .

Unexplored Biological Targets

While anti-inflammatory effects are well-documented, the compound’s potential anticancer or antiviral activities remain underexplored. Screening against kinase inhibitors or viral proteases could unveil novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume